molecular formula C18H17ClFNO4 B2924668 ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 326919-69-1

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2924668
CAS No.: 326919-69-1
M. Wt: 365.79
InChI Key: YZNSMLMTNLXMAW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a bicyclic chromene derivative featuring a partially saturated pyran ring fused to a benzene moiety. Its structure includes a ketone group at position 5, an ethyl ester at position 3, and a 2-chloro-6-fluorophenyl substituent at position 4 (Figure 1). The amino group at position 2 and the ketone/ester functionalities enable hydrogen bonding, influencing its physicochemical properties and crystallinity . This compound belongs to the chromene class, which is studied for applications in medicinal chemistry and materials science due to its rigid scaffold and tunable electronic properties.

Properties

IUPAC Name

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-2-24-18(23)16-15(13-9(19)5-3-6-10(13)20)14-11(22)7-4-8-12(14)25-17(16)21/h3,5-6,15H,2,4,7-8,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNSMLMTNLXMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known by its CAS number 317842-19-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H15ClFNO5
  • Molecular Weight : 415.8 g/mol
  • CAS Number : 317842-19-6

The compound's structure includes a chromene moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the compound against five human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • The compound showed significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL for PC-3 and A549 cell lines, respectively, outperforming standard chemotherapeutics like Vinblastine and Colchicine .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-7Not specifiedVinblastine: 2.3
HCT-116Not specifiedColchicine: 9.6
PC-32.4 ± 0.1Colchicine: 21.3
A5493.2 ± 0.1Vinblastine: 3.78
HepG2Not specifiedNot applicable
  • Kinase Inhibition :
    • The compound was assessed for its inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).
    • Results indicated an IC50 of approximately 0.216 µM for EGFR and 0.259 µM for VEGFR-2, demonstrating comparable efficacy to Sorafenib .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : By inhibiting key kinases such as EGFR and VEGFR-2, the compound may disrupt signaling pathways critical for tumor growth and angiogenesis.
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through various intracellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromene Derivatives

Chromene derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds.

Substituent Effects and Electronic Properties

  • Target Compound : The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects via Cl and F atoms, enhancing the electrophilicity of the chromene core. This may increase reactivity in nucleophilic additions or cycloadditions .
  • Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (): The 4-methoxy and trifluoroethoxymethyl groups create a mixed electronic profile—methoxy is electron-donating, while trifluoroethoxy is strongly electron-withdrawing. This combination may lead to unique charge distribution and solubility characteristics .

Hydrogen Bonding and Crystal Packing

  • The target compound’s amino (-NH2) and ketone (-C=O) groups facilitate intermolecular hydrogen bonds, promoting dense crystal packing. Such interactions are critical for stability and melting point elevation .

Ring Conformation and Puckering

  • The tetrahydrochromene ring in the target compound adopts a puckered conformation to relieve steric strain. Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify this distortion, influencing solubility and bioavailability .
  • Bulky substituents in the analog may exacerbate ring puckering, altering conformational flexibility and interaction with biological targets .

Comparative Data Table

Property/Feature Target Compound Analog ()
Molecular Formula C₁₈H₁₆ClFNO₄ (estimated) C₂₂H₂₄F₃NO₆
Molecular Weight ~373.8 g/mol (estimated) 455.42 g/mol
Key Substituents 2-chloro-6-fluorophenyl 4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl
Functional Groups Amino (-NH₂), ketone (-C=O), ester (-COOEt) Amino (-NH₂), ketone (-C=O), ester (-COOEt), methoxy (-OCH₃), trifluoroethoxy (-OCH₂CF₃)
Electronic Effects Strong electron-withdrawing (Cl, F) Mixed (electron-donating methoxy and electron-withdrawing trifluoroethoxy)
Hydrogen Bonding Capacity High (NH₂ as donor; C=O and ester as acceptors) Moderate (NH₂ as donor; C=O and ester as acceptors; no H-bond donors on phenyl substituents)
Steric Bulk Moderate (halogens have low steric demand) High (trifluoroethoxymethyl group introduces significant bulk)

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